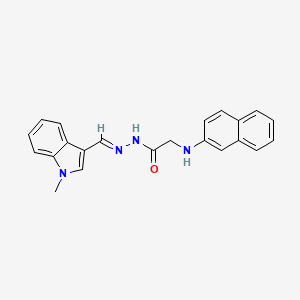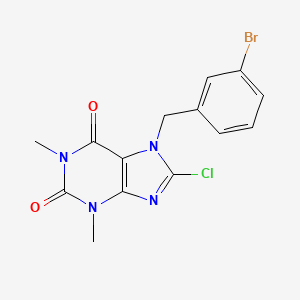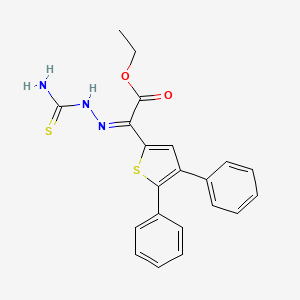![molecular formula C22H25F2N5 B11104205 3-[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}-5-methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B11104205.png)
3-[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}-5-methylphenyl)piperazin-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYLPHENYL}PIPERAZIN-1-YL)PROPANENITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes fluorinated phenyl groups and a piperazine ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYLPHENYL}PIPERAZIN-1-YL)PROPANENITRILE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorinated phenyl hydrazine derivative, followed by its reaction with an appropriate aldehyde or ketone to form the hydrazone. This intermediate is then subjected to further reactions to introduce the piperazine ring and the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYLPHENYL}PIPERAZIN-1-YL)PROPANENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, such as converting nitriles to amines.
Substitution: The fluorinated phenyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
3-(4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYLPHENYL}PIPERAZIN-1-YL)PROPANENITRILE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYLPHENYL}PIPERAZIN-1-YL)PROPANENITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYLPHENYL}PIPERAZIN-1-YL)PROPANENITRILE
- 2-(4-FLUOROPHENYL)ETHAN-1-AMINE
- 1-(4-FLUOROPHENYL)-2-PHENYL-ETHANONE
Uniqueness
3-(4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYLPHENYL}PIPERAZIN-1-YL)PROPANENITRILE is unique due to its combination of fluorinated phenyl groups and a piperazine ring, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C22H25F2N5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-[4-[2-fluoro-4-[(E)-N-(4-fluoroanilino)-C-methylcarbonimidoyl]-5-methylphenyl]piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C22H25F2N5/c1-16-14-22(29-12-10-28(11-13-29)9-3-8-25)21(24)15-20(16)17(2)26-27-19-6-4-18(23)5-7-19/h4-7,14-15,27H,3,9-13H2,1-2H3/b26-17+ |
InChI Key |
LSHPOJCKWWSMHL-YZSQISJMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1/C(=N/NC2=CC=C(C=C2)F)/C)F)N3CCN(CC3)CCC#N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=NNC2=CC=C(C=C2)F)C)F)N3CCN(CC3)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11104136.png)
![12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid](/img/structure/B11104143.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} octylcarbamothioate](/img/structure/B11104144.png)

![2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11104160.png)
![3,5-bis(4-bromophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11104167.png)
![(2Z)-2-{4-[methyl(phenyl)amino]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11104175.png)
![2-{[(4-fluorophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11104184.png)
![2-(4-Chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide](/img/structure/B11104198.png)

![4-({(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B11104206.png)


![2-[(Naphthalen-1-YL)amino]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11104226.png)
